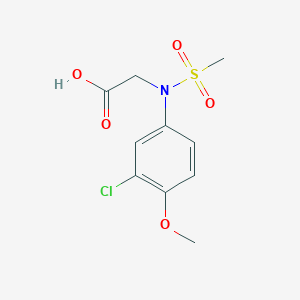
3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MBZP and is a derivative of benzimidazole and pyridine. The synthesis method of MBZP is relatively simple and has been studied extensively.
Applications De Recherche Scientifique
Anticancer Activity
Potential Anticancer Activity of Benzimidazole-Based Complexes Research indicates that benzimidazole-based Zn(II) complexes, specifically Zn2(p-2-bmb)2 (NO3)4 (1) and Zn(p-2-bmp)2Cl2 (2), demonstrate notable cytotoxic properties against various human cancer cell lines, particularly SHSY5Y cells. These complexes, especially complex 1, exhibit a binding mode with calf thymus DNA that is distinct from the classical intercalation binding and can induce apoptosis in cells. This suggests a potential pathway for the development of anticancer treatments utilizing benzimidazole-based complexes (Zhao et al., 2015).
Coordination Polymers and Complexes
Construction of Coordination Polymers with Benzimidazole Ligands Research has explored the use of benzimidazole ligands in the construction of coordination polymers, such as catena-poly[[[dibromidocadmium(II)]-μ3-1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole] monohydrate] and catena-poly[[diiodidocadmium(II)]-μ3-1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole]. These polymers form macrocyclic structures and are crosslinked into multi-dimensional networks through hydrogen bonds and π-π interactions, presenting a potential for various applications in material science and chemistry (Zhang et al., 2013).
Fluorescent Probes for Metal Ions
Development of Benzimidazolium-Based Fluorescent Probes Studies have led to the design and synthesis of novel water-soluble benzimidazolium salts that act as highly selective fluorescent probes for Fe3+ ions in pure aqueous media. These probes exhibit high selectivity without interference from other metal ions and have detection limits that comply with WHO guidelines for Fe3+ ions in drinking water, highlighting their potential use in environmental monitoring and analysis (Bishnoi & Milton, 2017).
Complexation Properties of Lanthanides
Complexation Properties with Lanthanides N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA) has been investigated for its complexation properties with trivalent lanthanides. The study revealed how MeTolBIZA coordinates with lanthanide ions, providing insights into the structural character of these complexes. The stability constants of metal–ligand complexes and the influence of atomic number on complex formation have been discussed, offering a foundation for further research in coordination chemistry and potential applications in various fields (Kobayashi et al., 2019).
Propriétés
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12(16)9-5-4-8-14-13(9)17/h2-8H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJJHVGMMXICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)
![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)


![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)
![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)




